
2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is an organic compound that features a bromophenyl group, a thioether linkage, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 2-bromothiophenol with an appropriate alkylating agent under basic conditions.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reactions: The final step involves coupling the thioether and pyrrole moieties under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thioether and pyrrole functionalities can act as ligands in metal-catalyzed reactions.
Materials Science: These compounds can be used in the synthesis of conductive polymers and other advanced materials.
Biology and Medicine
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing compounds.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and pyrrole groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-((2-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
2-((2-Methylphenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one can impart unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in halogen bonding and influence the compound’s electronic properties.
Properties
Molecular Formula |
C14H14BrNOS |
|---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-(2-bromophenyl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C14H14BrNOS/c1-9-7-11(10(2)16-9)13(17)8-18-14-6-4-3-5-12(14)15/h3-7,16H,8H2,1-2H3 |
InChI Key |
CDXYSZLITSABTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CSC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


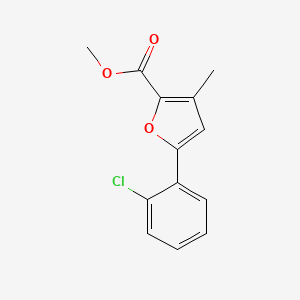
![2-hydroxy-N'-[(Z)-{4-hydroxy-2,6-dioxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-5(2H)-ylidene}methyl]benzohydrazide](/img/structure/B14917393.png)
![4-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14917397.png)
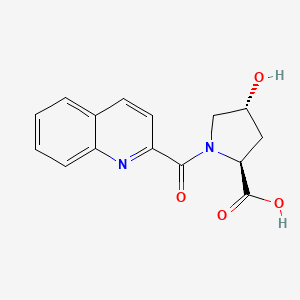
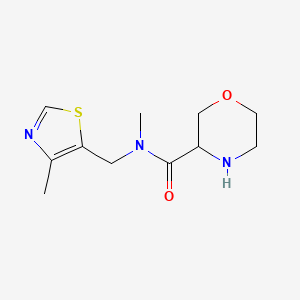

![N-benzyl-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14917414.png)
![N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B14917423.png)

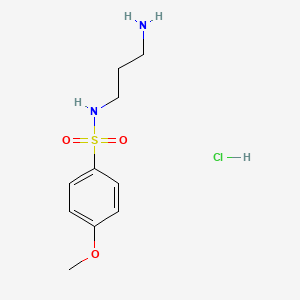
![4-(Tetrazolo[1,5-b]pyridazin-6-ylamino)cyclohexan-1-ol](/img/structure/B14917435.png)
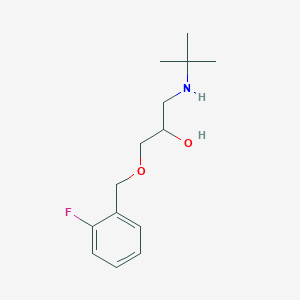
![2-(4-(4-Chloro-2-nitrophenoxy)phenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B14917455.png)
![2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14917462.png)
